molecular formula C11H12O2 B1618934 4,7-Dihydro-2-phenyl-1,3-dioxepin CAS No. 2568-24-3

4,7-Dihydro-2-phenyl-1,3-dioxepin

Cat. No.: B1618934
CAS No.: 2568-24-3
M. Wt: 176.21 g/mol
InChI Key: DRRPAFPCDLXMFG-UHFFFAOYSA-N
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Description

4,7-Dihydro-2-phenyl-1,3-dioxepin is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol It is a heterocyclic compound containing a dioxepin ring, which is a seven-membered ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dihydro-2-phenyl-1,3-dioxepin can be synthesized through the reaction of 2-butene-1,4-diol with benzaldehyde . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxepin ring. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro-2-phenyl-1,3-dioxepin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

4,7-Dihydro-2-phenyl-1,3-dioxepin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Dihydro-2-phenyl-1,3-dioxepin involves its interaction with various molecular targets and pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

4,7-Dihydro-2-phenyl-1,3-dioxepin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPAFPCDLXMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293884
Record name 4,7-Dihydro-2-phenyl-1,3-dioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2568-24-3
Record name NSC92787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dihydro-2-phenyl-1,3-dioxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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